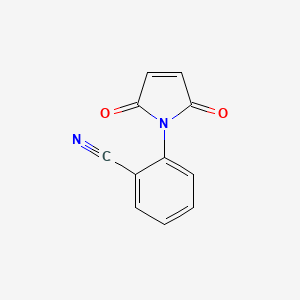

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile

Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile (CAS: 31489-18-6) is a heterocyclic compound featuring a maleimide-derived pyrrolidine dione moiety fused to a benzonitrile group at the para position. Its molecular formula is C₁₁H₆N₂O₂, with a molecular weight of 198.18 g/mol . The compound is a pale solid with a purity of 95% and is stored under dry, room-temperature conditions to maintain stability .

The maleimide group enables thiol-reactive chemistry, making it valuable for bioconjugation (e.g., protein or peptide modifications) and click chemistry applications . However, it poses significant hazards, including acute toxicity via ingestion, skin contact, or inhalation (H301, H311, H331), necessitating strict safety protocols during handling .

Properties

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2/c12-7-8-3-1-2-4-9(8)13-10(14)5-6-11(13)15/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAPHGKXZOBTDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile typically involves the reaction of benzonitrile with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the pyrrole ring. The reaction conditions often include heating the mixture to a temperature range of 100-150°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted nitriles, and various oxidized forms of the compound.

Scientific Research Applications

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-(trifluoromethyl)benzonitrile (CAS: 406224-65-5)

Key Differences :

ADC Linker RL-4340: 2,5-Dioxopyrrolidin-1-yl 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate (CAS: 91574-33-3)

Key Differences :

- Structure : Combines a phenylacetate ester linker with an N-hydroxysuccinimide (NHS) ester and maleimide group.

- Molecular Formula : C₁₆H₁₂N₂O₆, MW: 328.28 g/mol .

- Application : Designed for antibody-drug conjugates (ADCs), the NHS ester facilitates amine coupling to antibodies, while the maleimide reacts with thiols on cytotoxic drugs .

ADC1730: (S)-2-(2-(4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetamido)-N-((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)-3-methylbutanamide

Key Differences :

- Structure : A peptide-based linker (Val-Ala-PAB) integrated with the maleimide group.

- Molecular Formula : C₂₇H₃₀N₄O₆, MW: 506.56 g/mol .

- Application : Enables enzyme-cleavable drug release in ADCs, enhancing targeted cytotoxicity .

Comparative Data Table

Biological Activity

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : CHNO

- Molecular Weight : 224.20 g/mol

- CAS Number : 55750-62-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing cellular processes such as apoptosis and cell proliferation.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies indicate that this compound has significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human glioblastoma cells (U251) with an IC value of approximately 25 µM .

- The compound's mechanism involves the inhibition of Bcl-2 protein expression, which is crucial for cancer cell survival .

- Anticonvulsant Properties :

- Anti-inflammatory Effects :

Data Table: Biological Activity Summary

| Activity Type | Model/Cell Line | IC Value | Reference |

|---|---|---|---|

| Anticancer | U251 (glioblastoma) | 25 µM | |

| Anticonvulsant | MES model | ED 67.65 mg/kg | |

| Anti-inflammatory | Macrophage cell lines | N/A |

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The study utilized multiple assays including MTT and Annexin V staining to confirm apoptosis induction.

Case Study 2: Anticonvulsant Screening

Another investigation assessed the anticonvulsant potential of this compound using the pentylenetetrazole (PTZ) seizure model in mice. Results indicated that compounds related to benzonitrile exhibited protective effects comparable to established antiepileptic drugs.

Q & A

Basic: What synthetic methodologies are established for preparing 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile, and how do reaction conditions impact yield?

Answer:

The compound is typically synthesized via cyclization or conjugation reactions involving maleimide precursors. Key methods include:

- Cyclization of pyrrolidine derivatives : Reacting benzonitrile-containing precursors with maleic anhydride or NHS esters under controlled temperatures (e.g., 0–25°C) in polar aprotic solvents like DMF or DCM. For example, details the use of HBTU/NHS activation for coupling reactions, achieving yields up to 93% after purification .

- Optimization factors : Yield depends on solvent choice (DMF enhances solubility of intermediates), stoichiometric ratios (excess maleimide precursors improve conjugation), and purification methods (reverse-phase chromatography ensures purity). highlights the use of NMR and HRMS to confirm structural integrity post-synthesis .

Advanced: How can maleimide-thiol conjugation efficiency be maximized while minimizing hydrolysis in aqueous buffers?

Answer:

The maleimide group reacts selectively with thiols but is prone to hydrolysis. Strategies include:

- pH control : Conduct reactions at pH 6.5–7.4 to favor thiolate anion formation while reducing maleimide ring-opening .

- Temperature and time : Short reaction times (<2 hrs) at 4°C minimize hydrolysis, as shown in ADC synthesis workflows ( ) .

- Stabilizing agents : Additives like 2-mercaptoethanol (1–5 mM) quench unreacted maleimide post-conjugation, preserving product stability .

Basic: What analytical techniques are essential for characterizing this compound, and which structural features do they validate?

Answer:

- 1H/13C NMR : Confirms the benzonitrile aromatic protons (δ 7.5–8.0 ppm) and maleimide carbonyl signals (δ 170–175 ppm). uses DEPT and COSY spectra to resolve overlapping signals .

- FTIR : Identifies the nitrile stretch (~2230 cm⁻¹) and maleimide C=O vibrations (~1700 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., observed m/z 328.28 for C16H12N2O6 in ) .

Advanced: How does incorporating this compound into antibody-drug conjugates (ADCs) influence drug-loading and in vivo stability?

Answer:

- Drug-loading : The maleimide group enables covalent attachment to cysteine residues on antibodies. reports a drug-to-antibody ratio (DAR) of 3–4 using heterobifunctional linkers, optimized via HIC-HPLC .

- In vivo stability : Hydrolysis of maleimide-thiol adducts in plasma can be mitigated by using self-immolative linkers (e.g., Val-Ala-PAB in ) or stabilizing PEG spacers .

Advanced: How should researchers address contradictory data on compound stability across studies?

Answer:

- Storage conditions : specifies storage under inert atmosphere at -20°C to prevent maleimide degradation, while notes variability in purity across suppliers .

- Analytical validation : Discrepancies in stability data (e.g., hydrolysis rates) require orthogonal methods like LC-MS to assess degradation products and confirm batch-to-batch consistency .

Basic: What are the primary applications of this compound in academic research?

Answer:

- Bioconjugation : Site-specific protein labeling via maleimide-thiol chemistry (e.g., cysteine residues in EPR probes, as in ) .

- Linker chemistry : Used in ADCs and heterobifunctional crosslinkers (e.g., Mal-PhAc-NHS in ) to bridge antibodies and cytotoxic payloads .

Advanced: What strategies improve regioselectivity in maleimide-based reactions with proteins?

Answer:

- Site-directed mutagenesis : Introduce solvent-accessible cysteine residues at defined positions on the protein surface .

- Thiol capping : Pre-treat proteins with reducing agents (e.g., TCEP) to ensure free thiol availability and prevent disulfide scrambling .

Basic: How is the compound’s purity assessed, and what challenges arise in quantification?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.